2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxobenzoxazole, a tetrahydropyran, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Oxobenzoxazole Core: This step often starts with the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under dehydrating conditions to form the oxobenzoxazole ring.
Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxobenzoxazole core is replaced by a tetrahydropyran-containing nucleophile.
Incorporation of the Thiophene Moiety: The thiophene group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxobenzoxazole ring or the acetamide group, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.
Industry
Industrially, the compound can be used in the production of specialty chemicals, including advanced materials and agrochemicals. Its versatility in chemical reactions makes it a valuable building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Lacks the thiophene moiety, potentially altering its biological activity.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the tetrahydropyran group, which may affect its solubility and reactivity.
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the oxobenzoxazole ring, significantly changing its chemical properties.
Uniqueness
The uniqueness of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a range of reactivity and potential activities not found in simpler analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-19(14-22-17-5-1-2-6-18(17)26-20(22)24)21(15-8-11-25-12-9-15)10-7-16-4-3-13-27-16/h1-6,13,15H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCQCPDWDIIWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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